2-Chloro-4-fluoroisophthalonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H2ClFN2 |
|---|---|
Molecular Weight |
180.56 g/mol |
IUPAC Name |
2-chloro-4-fluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H2ClFN2/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2H |
InChI Key |
OIOOJIZDOMWYER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Fluoroisophthalonitrile and Its Precursors
Established Synthetic Routes to Isophthalonitriles
Isophthalonitriles, aromatic compounds bearing two nitrile groups at positions 1 and 3 of a benzene (B151609) ring, are key intermediates in the synthesis of various agrochemicals and pharmaceuticals. One of the most common methods for their synthesis is the ammoxidation of m-xylene (B151644). This process involves the reaction of m-xylene with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst.
Another established route is the Sandmeyer reaction, which utilizes the diazotization of a meta-phenylenediamine derivative followed by reaction with a cyanide salt, typically cuprous cyanide. This method offers versatility in introducing nitrile groups to an aromatic ring that already possesses other substituents.
Furthermore, the dehydration of isophthalamide, which can be derived from isophthalic acid, using a dehydrating agent like phosphorus pentoxide or thionyl chloride, provides another pathway to isophthalonitriles. The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired substitution pattern on the final product.
Targeted Synthesis of 2-Chloro-4-fluoroisophthalonitrile
The specific synthesis of this compound requires careful control of the regiochemistry to ensure the correct placement of the chloro, fluoro, and cyano groups on the benzene ring. Several strategies have been developed to achieve this targeted synthesis.
Halogenation Strategies on Fluoroisophthalonitrile Precursors
One approach begins with a fluoroisophthalonitrile precursor, such as 5-fluoroisophthalonitrile. nih.gov This precursor can then undergo electrophilic chlorination. Halogenation of aromatic rings is a classic example of electrophilic aromatic substitution. libretexts.orgyoutube.commt.com However, the reaction conditions, including the choice of chlorinating agent and catalyst, must be carefully selected to favor the introduction of the chlorine atom at the desired position (position 2). The fluorine atom and the two nitrile groups on the ring are deactivating and will direct the incoming electrophile to specific positions, influencing the regioselectivity of the chlorination. msu.edu Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often employed as catalysts to activate the halogen, making it a stronger electrophile. masterorganicchemistry.com
Table 1: Halogenation of Fluoroisophthalonitrile Precursors
| Precursor | Reagents | Product | Reference |
| 5-Fluoroisophthalonitrile | Cl₂, FeCl₃ | This compound | nih.govlibretexts.orgmasterorganicchemistry.com |
Nitrile Group Introduction on Halogenated Benzene Derivatives
An alternative strategy involves starting with a pre-halogenated benzene derivative that already contains the desired chloro and fluoro substituents in the correct positions. A suitable starting material could be 2-chloro-4-fluoroaniline (B1295073). oakwoodchemical.com This aniline (B41778) derivative can undergo a Sandmeyer reaction, which involves diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with cuprous cyanide to introduce the two nitrile groups. google.com This method is particularly useful for introducing nitrile groups onto an aromatic ring where direct cyanation is difficult. studysmarter.co.uk Another potential starting material is 2-chloro-4-fluorotoluene (B151448), which can be synthesized from 3-chloro-4-methylaniline. chemicalbook.comgoogle.com
Table 2: Nitrile Introduction via Sandmeyer Reaction
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| 2-Chloro-4-fluoroaniline | 1. NaNO₂, HCl2. CuCN | 2-Chloro-4-fluorobenzene-1,3-bis(diazonium chloride) | This compound | oakwoodchemical.comgoogle.com |
Multi-step Reaction Sequences for Regioselective Synthesis
Achieving the specific substitution pattern of this compound often necessitates a multi-step synthetic sequence to control the regioselectivity at each stage. numberanalytics.comnumberanalytics.comyoutube.comyoutube.comnih.govyoutube.comyoutube.com Such a sequence might begin with a simpler, commercially available starting material. For instance, a synthesis could start with the nitration of a substituted benzene, followed by reduction of the nitro group to an amine, which can then be transformed using the Sandmeyer reaction. Subsequent halogenation steps, carefully considering the directing effects of the existing substituents, would lead to the final product. The order of reactions is critical to ensure the correct placement of each functional group. For example, the introduction of a nitro group can be a key step in directing subsequent substitutions. patsnap.com
Exploration of Novel Synthetic Pathways
Research continues to explore more efficient, environmentally friendly, and cost-effective methods for the synthesis of complex molecules like this compound.
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency and reduce waste. In the context of synthesizing this compound and its precursors, catalytic approaches are being investigated for several key transformations. For instance, palladium-catalyzed cross-coupling reactions could offer a powerful tool for the introduction of the nitrile groups. While not directly applied to this specific molecule in the provided context, related syntheses have utilized palladium acetate (B1210297) for carbonylation reactions to form benzoic acids from halo-aromatics, a reaction that could potentially be adapted for nitrile synthesis. google.com The development of novel catalysts and ligands is a major focus in advancing regioselective synthesis. numberanalytics.com Photocatalysis is also emerging as a powerful technique for regioselective synthesis under mild conditions. researchgate.net
The synthesis of chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile), a structurally related fungicide, often involves direct chlorination of isophthalonitrile. wikipedia.org While this highlights a direct halogenation approach, achieving the specific monochlorination and monofluorination of this compound requires more nuanced and regioselective methods. The development of fluorine-containing chlorothalonil derivatives has been a subject of research to discover novel antifungal compounds. researchgate.net
Green Chemistry Principles in this compound Production
The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis of compounds like this compound. The goal is to minimize environmental impact while maximizing efficiency and safety. Key areas of focus include the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the reduction of waste streams.
In the proposed synthesis of this compound, several opportunities exist to apply green chemistry principles. For instance, traditional nitration and halogenation reactions often employ harsh and hazardous reagents. The development of solid acid catalysts or enzyme-catalyzed reactions could offer a safer and more sustainable alternative.
The ammoxidation of a substituted xylene to form the dinitrile is a critical step. While this process is inherently more atom-economical than multi-step classical methods, further green improvements can be made. Research into more efficient and recyclable catalysts, such as mixed metal oxides, can reduce the energy consumption and waste generated during this step. Furthermore, the use of supercritical fluids or aqueous reaction media, where feasible, could replace traditional organic solvents, thereby reducing volatile organic compound (VOC) emissions.
The principles of green chemistry also extend to process design, encouraging the development of continuous flow reactors which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processes.
Purification and Isolation Techniques for Research Applications
The isolation and purification of this compound from a reaction mixture are crucial for obtaining a product of high purity, which is essential for its subsequent use in research and development. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present.
Initial Work-up: Following the synthesis, a typical work-up procedure would involve quenching the reaction mixture, often with water or an aqueous solution, to stop the reaction and precipitate the crude product. This is followed by extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane, to separate the product from inorganic salts and other water-soluble byproducts. The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate.
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude this compound would be dissolved in a hot solvent or a mixture of solvents in which it has high solubility at elevated temperatures and low solubility at room temperature or below. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and is determined empirically.
Chromatography: For achieving very high purity, especially on a research scale, column chromatography is the method of choice. The crude product is adsorbed onto a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.
Distillation: If the precursors to this compound are liquid, distillation can be an effective purification method. For instance, the precursor 2-chloro-4-fluorotoluene can be purified by distillation, a process that separates components of a liquid mixture based on differences in their boiling points. google.comchemicalbook.com
The following table summarizes the purification techniques applicable to this compound and its potential precursors.
| Purification Technique | Description | Applicability |
| Extraction | Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. | Initial work-up for both the final product and its precursors to separate from reaction byproducts. |
| Crystallization | A process where a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. | Purification of solid this compound and solid intermediates. |
| Column Chromatography | A method used to purify individual chemical compounds from mixtures of compounds. | Final purification of this compound for high-purity research applications. |
| Distillation | The process of separating the components or substances from a liquid mixture by using selective boiling and condensation. | Purification of liquid precursors such as 2-chloro-4-fluorotoluene. google.comchemicalbook.com |
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of documented spectroscopic data for the compound this compound. Despite its specific chemical structure (a benzene ring substituted with one chlorine atom, one fluorine atom, and two nitrile groups), detailed experimental and theoretical analyses of its spectroscopic properties appear to be unpublished or not widely disseminated.
The investigation sought specific data pertaining to the advanced spectroscopic characterization of this compound, with a focus on its vibrational and nuclear magnetic resonance spectra, which are crucial for definitive structural elucidation. The intended analysis included:
Vibrational Spectroscopy , which examines the molecular vibrations of the compound. This typically involves Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to identify the characteristic frequencies of its functional groups (such as the C≡N nitrile groups, C-Cl bond, C-F bond, and aromatic ring modes). The assignment of these fundamental vibrational frequencies provides a detailed fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy , a powerful technique for mapping the carbon and hydrogen framework of a molecule. High-resolution ¹H NMR analysis would identify the chemical environment of the two protons on the aromatic ring, while ¹³C NMR investigations would provide data on the eight distinct carbon atoms, including the two nitrile carbons and the six carbons of the benzene ring.
While searches returned information for structurally related compounds—such as 2-chloro-4-fluorobenzonitrile (B42565) (which has only one nitrile group) and 2-chloro-4-fluorotoluene (possessing a methyl group instead of nitrile groups)—no specific FT-IR, FT-Raman, ¹H NMR, or ¹³C NMR data could be located for this compound itself.
The absence of this foundational data in the public domain prevents the compilation of a detailed and scientifically accurate article on its spectroscopic characterization as requested. The synthesis and subsequent detailed analysis of this specific compound have not been reported in the available scientific literature, leaving a gap in the chemical knowledge base for this particular molecule.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR Spectroscopic Characterization
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and a high gyromagnetic ratio, making it highly responsive to NMR measurements. wikipedia.org Furthermore, with 100% natural abundance, ¹⁹F NMR provides excellent signal intensity. wikipedia.org
For 2-Chloro-4-fluoroisophthalonitrile, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine is influenced by its electronic environment, including the presence of the chloro and cyano groups. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to a CFCl₃ standard. ucsb.edu The precise chemical shift for the fluorine in this compound would provide critical information about the electron-withdrawing or -donating effects of the adjacent substituents.
Spin-spin coupling between the ¹⁹F nucleus and neighboring protons (¹H) on the aromatic ring would result in splitting of the fluorine signal, appearing as a multiplet. The magnitude of these coupling constants (J-values) provides valuable information about the through-bond connectivity and spatial relationships between the coupled nuclei. wikipedia.org
Table 1: Representative ¹⁹F NMR Data
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Chemical Shift (δ) | Within the aryl fluoride (B91410) region | Confirms the presence of a fluorine atom on an aromatic ring. |
| Multiplicity | Multiplet (e.g., doublet of doublets) | Indicates coupling to adjacent aromatic protons. |
Advanced 2D NMR Techniques for Structural Confirmation
While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer a more detailed and unambiguous confirmation of the molecular structure by revealing correlations between different nuclei. mnstate.eduomicsonline.org For this compound, several 2D NMR experiments are invaluable.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would establish direct one-bond correlations between protons and the carbon atoms to which they are attached. This is crucial for assigning the proton and carbon signals of the aromatic ring.
Heteronuclear Multiple Bond Correlation (HMBC) is another powerful technique that shows correlations between protons and carbons over two or three bonds. This experiment would be instrumental in confirming the connectivity of the entire molecule. For instance, correlations would be expected between the aromatic protons and the carbon atoms of the cyano groups, as well as the carbon bearing the fluorine and the carbon bearing the chlorine.
Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the aromatic ring, helping to assign the relative positions of the protons.
The combination of these 2D NMR experiments provides a comprehensive and definitive structural elucidation of this compound, leaving no ambiguity in the assignment of atoms and their connectivity. iranchembook.ir
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile and semi-volatile compounds. chromatographyonline.com In the context of this compound, GC-MS serves two primary purposes: assessing the purity of a sample and confirming the identity of the compound.
The gas chromatogram will show a peak at a specific retention time corresponding to this compound. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity. The mass spectrometer then fragments the eluted compound, producing a characteristic fragmentation pattern, or mass spectrum. This mass spectrum serves as a "molecular fingerprint" and can be compared to a library of known spectra for identification. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with very high precision. bioanalysis-zone.commeasurlabs.com This high accuracy allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous determination of its elemental formula. researchgate.netthermofisher.com
For this compound (C₈HClFN₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis of a pure sample should yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This provides definitive confirmation of the molecular formula and distinguishes it from other compounds that may have the same nominal mass but different elemental compositions. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Information Obtained | Expected Result |
|---|---|---|
| GC-MS | Purity and Identity | A major peak in the chromatogram with a mass spectrum characteristic of the compound. |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to electronic transitions within the molecule, typically from a lower energy ground state to a higher energy excited state. researchgate.net For aromatic compounds like this compound, the π-electrons of the benzene (B151609) ring and the cyano groups are the primary chromophores responsible for UV absorption.
The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chloro, fluoro, and cyano groups can cause shifts in the absorption maxima compared to unsubstituted benzene. Studying the UV-Vis spectrum in different solvents can also provide insights into solvent-solute interactions and the polarity of the electronic transitions.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Carbon Tetrachloride |
| Chloroform |
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, one can deduce the precise location of each atom within the crystal lattice.
Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. usask.ca This technique requires a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure, providing detailed information on bond lengths, bond angles, and torsion angles. nih.govnih.gov
For this compound, a single crystal structure would reveal the planarity of the benzene ring, the orientation of the chloro, fluoro, and dinitrile substituents, and any intermolecular interactions such as halogen bonding or π-π stacking that dictate the crystal packing. While a specific Crystallographic Information File (CIF) for this compound is not available in open-access databases, data from analogous structures, such as other substituted benzonitriles, highlight the type of precise structural parameters that can be obtained. bldpharm.com
Table 2: Illustrative Single Crystal XRD Data for a Substituted Benzene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.854 |
| b (Å) | 14.231 |
| c (Å) | 8.912 |
| β (°) | 105.34 |
| Volume (ų) | 960.5 |
| Z | 4 |
| R-factor | 0.045 |
| Note: This table presents typical crystallographic data obtained from a single crystal XRD experiment and is for illustrative purposes only. |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases of a bulk sample. researchgate.net Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ).
The PXRD pattern of a newly synthesized batch of this compound can be compared to a reference pattern, either calculated from its single crystal structure or obtained from a standard sample, to confirm its phase purity. Any crystalline impurities would appear as additional peaks in the diffractogram. researchgate.net The technique is also invaluable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
Table 3: Illustrative Powder XRD Peak List
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 18.8 | 4.72 | 100 |
| 22.1 | 4.02 | 65 |
| 25.2 | 3.53 | 90 |
| 28.9 | 3.09 | 50 |
| Note: This table is a representative example of a powder XRD peak list and does not correspond to experimentally measured data for this compound. |
Theoretical and Computational Chemistry Investigations
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. Analysis of the frontier orbitals is particularly important for predicting chemical reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. The LUMO is the innermost orbital without electrons and can act as an electron acceptor. A detailed study would visualize the spatial distribution of the HOMO and LUMO across the 2-Chloro-4-fluoroisophthalonitrile molecule, identifying the atomic orbitals that contribute most to these frontier orbitals. This would indicate which parts of the molecule are most likely to be involved in electron donation and acceptance.
HOMO-LUMO Energy Gap Determination
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. A computational study would provide a precise value for this energy gap, offering insights into the kinetic stability of this compound.
Electron Density Distribution and Charge Transfer Interactions
The distribution of electron density within the molecule reveals the regions that are electron-rich or electron-deficient. This is fundamental to understanding the molecule's polarity and how it interacts with other molecules. Analysis of the electron density distribution would highlight any intramolecular charge transfer, where electron density is shifted from one part of the molecule to another due to the influence of its substituent groups (the chloro, fluoro, and cyano groups).
Electrophilic and Nucleophilic Site Prediction
Identifying the most likely sites for chemical attack is a key application of computational chemistry in predicting the reactivity of a new compound.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would pinpoint the specific atoms or regions most susceptible to attack by electrophiles and nucleophiles, providing a clear picture of its reactive landscape.
Fukui Functions and Local Reactivity Descriptors
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can determine the local nucleophilicity and electrophilicity. This analysis would generate a table of Fukui indices for each atom in this compound, allowing for a precise ranking of their susceptibility to different types of chemical reactions.
In the absence of specific research on this compound, the scientific community awaits future studies that will undoubtedly shed light on the intriguing theoretical and computational aspects of this molecule.
Non-Linear Optical (NLO) Properties Calculations
extensive searches of scientific literature and chemical databases have not yielded any specific theoretical or computational studies on the non-linear optical (NLO) properties of this compound. Therefore, no quantitative data for its electric dipole moment or hyperpolarizability is currently available. However, the principles behind these calculations are well-established in computational chemistry.
Determination of Electric Dipole Moment (µ)
The electric dipole moment (µ) is a fundamental measure of the separation of positive and negative electrical charges within a molecule. It is a vector quantity, possessing both magnitude and direction, and is crucial in understanding a molecule's interaction with external electric fields. For a molecule to exhibit a non-zero dipole moment, it must have a non-symmetrical distribution of electron density.
In computational chemistry, the electric dipole moment is typically calculated using quantum mechanical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory. These calculations solve the Schrödinger equation for the molecule to determine its electronic structure and, from that, the charge distribution. The dipole moment is then calculated as the first derivative of the energy with respect to an applied electric field. The results are usually given in units of Debye (D). While no specific calculations for this compound are available, related molecules have been studied. For instance, computational studies on chloro-substituted benzaldehyde (B42025) derivatives have been performed to determine their dipole moments. mdpi.com
Calculation of Hyperpolarizability (β)
The first-order hyperpolarizability (β) is a tensor quantity that describes the non-linear response of a molecule to an applied electric field. It is responsible for second-order NLO phenomena such as Second Harmonic Generation (SHG). Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics.
The calculation of hyperpolarizability is more computationally demanding than that of the dipole moment. It is determined as the second derivative of the molecular energy with respect to an applied electric field. Methods like DFT and Møller-Plesset perturbation theory (MP2) are commonly employed for these calculations. nih.gov The magnitude of the hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation within the molecule. For example, theoretical studies on other organic chromophores have shown that the strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability. nih.gov Although no specific values for this compound have been reported, it is a common practice to compare the calculated hyperpolarizability of a new molecule to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net
Crystal Structure Prediction and Polymorphism Studies
There are no publicly available studies on the crystal structure prediction or polymorphism of this compound. The following sections provide a general overview of these investigative techniques.
Lattice Energy Calculations
Lattice energy is a measure of the stability of a crystal lattice and is defined as the energy released when gaseous ions combine to form an ionic solid. For molecular crystals, it represents the enthalpy of sublimation. Accurate calculation of lattice energy is a key component of crystal structure prediction. It is typically calculated using force fields or more accurate quantum mechanical methods. These calculations consider the intermolecular interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, that govern the packing of molecules in the crystal. While specific lattice energy calculations for this compound are not available, the principles are demonstrated in studies of other organic molecules where different polymorphic forms can be ranked based on their calculated lattice energies.
Second Harmonic Generation (SHG) Predictions
Second Harmonic Generation (SHG) is a non-linear optical process where two photons with the same frequency interact with a non-linear material, are "combined", and generate a new photon with twice the energy of the initial photons. nih.gov For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure.
The prediction of SHG efficiency is closely tied to both the molecular hyperpolarizability (β) and the crystal packing. Even if a molecule has a high hyperpolarizability, if it crystallizes in a centrosymmetric space group, the bulk material will not exhibit SHG. Crystal structure prediction methods can be used to generate plausible crystal packing arrangements. The SHG response of these predicted structures can then be estimated. These predictions are valuable in the design of new materials for NLO applications. For instance, quantitative assessment of liver fibrosis has been improved using SHG microscopy. nih.gov No SHG prediction studies have been reported for this compound.
Reactivity and Reaction Mechanism Studies of 2 Chloro 4 Fluoroisophthalonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Chloro-4-fluoroisophthalonitrile. The presence of two strong electron-withdrawing nitrile groups significantly activates the aromatic ring towards attack by nucleophiles. This activation is a prerequisite for SNAr reactions, which typically proceed via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.
Reactivity of Halogen (Chlorine, Fluorine) Atoms
In SNAr reactions, the nature of the leaving group is a critical factor. For halogenated aromatic compounds, the reactivity order is generally F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. adichemistry.com Consequently, the fluorine atom in this compound is expected to be more susceptible to nucleophilic displacement than the chlorine atom.
The regioselectivity of the substitution is directed by the positions of the electron-withdrawing nitrile groups. These groups are located ortho and para to the halogen atoms, which allows for the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
| Nucleophile (Nu⁻) | Expected Major Product | Rationale |
| Amine (R₂NH) | 2-Chloro-4-(dialkylamino)isophthalonitrile | The more reactive fluorine atom is preferentially displaced by the amine nucleophile. |
| Alkoxide (RO⁻) | 2-Chloro-4-alkoxyisophthalonitrile | The highly reactive alkoxide will favor substitution at the more activated carbon bearing the fluorine atom. |
This table is based on established principles of SNAr reactions and assumes standard reaction conditions. Actual outcomes may vary depending on the specific nucleophile and reaction parameters.
Reactivity of Nitrile Groups
Under typical SNAr conditions, the nitrile groups themselves are generally not the primary reaction sites. Their main role is to activate the aromatic ring for the substitution of the halogen atoms. However, it is important to note that strong nucleophiles, particularly under harsh conditions, could potentially interact with the electrophilic carbon of the nitrile group.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions on this compound are expected to be significantly challenging. The presence of four electron-withdrawing groups (two halogens and two nitriles) renders the aromatic ring highly electron-deficient and therefore deactivated towards attack by electrophiles. youtube.com
The directing effects of the substituents are as follows:
Halogens (Cl, F): These are deactivating but ortho, para-directing. researchgate.net
Nitrile (-CN): This group is strongly deactivating and a meta-director.
The combined effect of these groups makes the aromatic ring very unreactive towards electrophiles. If an EAS reaction were to occur under forcing conditions, the substitution pattern would be complex. The powerful meta-directing influence of the two nitrile groups would likely direct an incoming electrophile to the C5 position. However, the ortho, para-directing nature of the halogens would counteract this to some extent.
Functional Group Transformations of Nitrile Groups
The two nitrile groups on the aromatic ring can undergo various chemical transformations to yield other important functional groups.
Hydrolysis to Carboxylic Acids
The nitrile groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. This reaction proceeds in two stages, first forming an amide intermediate which is then further hydrolyzed to the carboxylic acid. fhsu.edu Given the presence of two nitrile groups, complete hydrolysis would yield 2-Chloro-4-fluoroisophthalic acid.
Table 2: Expected Products of Nitrile Hydrolysis
| Reagents and Conditions | Intermediate Product | Final Product |
| H₃O⁺, heat | 2-Chloro-4-fluoroisophthalamide | 2-Chloro-4-fluoroisophthalic acid |
| NaOH, H₂O, heat, then H₃O⁺ | 2-Chloro-4-fluoroisophthalamide | 2-Chloro-4-fluoroisophthalic acid |
This table outlines the expected products based on general mechanisms of nitrile hydrolysis.
Reduction to Amines
The nitrile groups can be reduced to primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.com This reaction provides a route to the corresponding diamine. The reduction of both nitrile groups would result in the formation of 2-Chloro-4-fluoro-1,3-bis(aminomethyl)benzene.
Table 3: Expected Product of Nitrile Reduction
| Reagent | Product |
| 1. LiAlH₄, THF; 2. H₂O | 2-Chloro-4-fluoro-1,3-bis(aminomethyl)benzene |
This table shows the expected product from the complete reduction of both nitrile groups.
Cycloaddition Reactions
While specific studies detailing the participation of this compound in cycloaddition reactions are not extensively documented in peer-reviewed literature, its potential reactivity can be inferred from its distinct electronic structure. Cycloaddition reactions, such as the widely recognized Diels-Alder or [4+2] cycloaddition, involve the concerted interaction of two independent pi-electron systems to form a new ring. nih.gov The viability of a Diels-Alder reaction is governed by the electronic nature of the reactants: an electron-rich conjugated diene and an electron-deficient alkene, known as the dienophile. libretexts.org
Mechanistic Investigations of Key Reactions
Given its structure, the most mechanistically significant reaction for this compound is nucleophilic aromatic substitution (SNAr). This reaction pathway is common for aromatic rings that are substituted with both a leaving group (like a halide) and strong electron-withdrawing groups. wikipedia.orglibretexts.org The compound this compound is exceptionally well-suited for this reaction, possessing two potential leaving groups (Cl⁻ and F⁻) and two powerful activating nitrile groups positioned ortho and para to the halogens. masterorganicchemistry.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the carbon atom bearing one of the halogen leaving groups. This is typically the rate-determining step. The attack forces the pi electrons of the aromatic ring to delocalize, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is significantly stabilized by resonance, with the electron-withdrawing nitrile groups bearing a substantial portion of the charge.
Leaving Group Elimination: In the second, faster step, the aromaticity of the ring is restored through the expulsion of the halide ion from the ipso-carbon.
In SNAr reactions, fluoride (B91410) is often a better leaving group than chloride. This is counterintuitive to the trend in SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of the fluorine atom makes the carbon it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. libretexts.org Therefore, substitution of the fluorine atom is often kinetically favored over the chlorine atom.
Degradation Pathways and Environmental Fate (Chemical/Physical Processes)
The environmental persistence of this compound is determined by its susceptibility to various degradation processes. Both direct photolysis and catalyzed oxidation reactions are key pathways for its transformation.
Photolytic degradation is initiated when a molecule absorbs light energy, typically in the UV spectrum, leading to the cleavage of chemical bonds. For this compound, the most probable initiation step is the homolytic cleavage of the carbon-halogen bonds (C-Cl or C-F), which are generally the most labile bonds under photolytic conditions. nih.gov This process generates a highly reactive aryl radical and a halogen radical.
These initial radical species can then participate in a cascade of subsequent reactions, including hydrogen abstraction from surrounding solvent molecules or propagation of a radical chain reaction. While direct photolysis can initiate the breakdown of the molecule, it often results in the formation of various transformation products and may not lead to complete mineralization (the conversion to CO₂, water, and inorganic ions) without the presence of other oxidants. nih.gov
Advanced Oxidation Processes (AOPs), such as the Photo-Fenton process, provide a more aggressive and efficient route for the complete degradation of halogenated aromatic compounds. acs.org This process utilizes a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), which is irradiated with UV or visible light to generate highly potent and non-selective hydroxyl radicals (•OH). acs.org
The degradation mechanism of this compound via the Photo-Fenton process is expected to proceed as follows:
Hydroxyl Radical Attack: The generated hydroxyl radicals readily attack the electron-rich aromatic ring. This can lead to the addition of hydroxyl groups to the ring and displacement of the halogen and nitrile substituents. Studies on similar compounds, like 2-chloro-4-nitrobenzoic acid, have shown that initial oxidative dehalogenation is a key step. nih.gov
Ring Opening: Subsequent attacks by hydroxyl radicals lead to the cleavage of the aromatic ring. This transforms the cyclic structure into smaller, linear organic intermediates, such as short-chain carboxylic acids.
Mineralization: These organic intermediates undergo further oxidation, eventually leading to their complete conversion into carbon dioxide, water, and inorganic ions such as chloride (Cl⁻) and fluoride (F⁻).
The efficiency of the Photo-Fenton process is influenced by factors like pH, catalyst concentration, and H₂O₂ dosage. The table below presents typical kinetic data for the degradation of a structurally analogous compound, 2,4-dichlorophenol, illustrating the effectiveness of this process.
Table 1: Kinetic Data for the Degradation of Structurally Similar Compounds via Photo-Fenton Process
| Compound | Initial Conc. (mg/L) | [Fe²⁺] (mg/L) | [H₂O₂] (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| 2,4-Dichlorophenol | 100 | 10 | 65 | 35 | 100 | acs.org |
This table is provided for illustrative purposes, showing the degradation of a compound with a similar chlorinated aromatic structure.
Polymer Science and Materials Applications
2-Chloro-4-fluoroisophthalonitrile as a Monomer in Polymer Synthesis
The presence of two nitrile groups on the benzene (B151609) ring, along with chloro- and fluoro- substituents, theoretically makes this compound a candidate for creating polymers with specific thermal and electronic properties. The nitrile groups can potentially undergo cyclotrimerization to form triazine-based networks, a common method for creating porous organic polymers.
Homo- and Copolymerization Studies
Mechanism of Polymerization (e.g., Polycondensation, Addition Polymerization)
Without experimental studies, any discussion of the polymerization mechanism for this compound remains speculative. Based on its structure as an aromatic dinitrile, a likely pathway for polymerization would be polycyclotrimerization. This process involves the catalyzed cyclization of three nitrile units to form a stable 1,3,5-triazine (B166579) ring, leading to a highly cross-linked, network polymer. This mechanism is a form of addition polymerization. Ionothermal synthesis, using a molten salt like zinc chloride (ZnCl₂) as both the solvent and catalyst at high temperatures, is a common method for promoting the cyclotrimerization of aromatic nitriles to form Covalent Triazine Frameworks (CTFs). nih.govrsc.org
Integration into Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. Aromatic nitriles are frequently used as monomers to create triazine-based COFs, which are known for their high thermal and chemical stability. rsc.org
Design and Synthesis of this compound-based COFs
No published research describes the successful design or synthesis of a COF using this compound as a building block. Hypothetically, its dinitrile structure would allow it to act as a linear linker in a polycondensation reaction with a multi-functional co-monomer (e.g., a triamine or trialdehyde) to form a 2D or 3D framework. Alternatively, ionothermal self-condensation via cyclotrimerization could theoretically produce a Covalent Triazine Framework. nih.govrsc.org The fluorine and chlorine atoms would be expected to modify the electronic properties and intermolecular interactions within the framework.
Structural Characterization of COFs
As no COFs based on this compound have been synthesized, there is no experimental data on their structural characterization. Typically, the crystallinity and structure of COFs are confirmed using techniques such as Powder X-ray Diffraction (PXRD), while their morphology is observed through Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). Porosity and surface area are generally determined by gas sorption analysis (e.g., N₂ adsorption-desorption isotherms).
Applications in Electronic Materials
The incorporation of fluorine and chlorine atoms into a conjugated polymer or COF backbone can significantly influence the material's electronic properties. Fluorination, in particular, is a common strategy to lower the HOMO and LUMO energy levels of organic semiconductors, which can improve air stability and alter charge transport characteristics.
However, in the absence of any synthesized polymers or COFs from this compound, there are no reported applications in electronic materials. While fully conjugated COFs and Covalent Triazine Frameworks have shown promise as semiconductors for applications like batteries and sensors, the potential of a material derived from this specific monomer remains unexplored. nih.govrsc.org
Use in Optical Materials
The same electronic properties that make this compound a valuable precursor for semiconductors also make it suitable for creating advanced optical materials. Its derivatives can be designed to interact with light in specific ways, leading to applications as pigments, and potentially in chromic materials that change color in response to external stimuli.
Organic pigments are a cornerstone of the colorant industry, valued for their bright colors, high tinting strength, and stability. handprint.com Phthalocyanines, which are macrocyclic compounds, represent one of the most important classes of synthetic organic pigments. handprint.com The synthesis of phthalocyanines is often achieved through the "phthalonitrile process," which involves the cyclotetramerization of phthalonitrile (B49051) derivatives in the presence of a metal salt. e-bookshelf.de
This process allows for the creation of intensely colored metal complexes, such as copper phthalocyanine (B1677752) (Phthalo Blue), which is known for its exceptional lightfastness and chemical resistance. handprint.com this compound can serve as the starting phthalonitrile derivative in this synthesis. conicet.gov.ar The resulting phthalocyanine would have chloro and fluoro substituents on its periphery. These substituents can modify the pigment's properties, including its exact hue, crystal packing, solubility, and performance in various applications. The statistical condensation of two different phthalonitriles can also be used to produce asymmetrically substituted (A₃B type) phthalocyanines with tailored properties. conicet.gov.ar
Table 3: Classes of High-Performance Organic Pigments
| Pigment Class | Core Chemical Structure | Typical Colors | Key Properties |
|---|---|---|---|
| Phthalocyanine | Tetraazatetrabenzoporphyrin | Blue, Green | Excellent lightfastness, chemical resistance, high tinting strength |
| Diketo-pyrrolo pyrrole (B145914) (DPP) | Pyrrole-based chromophore | Orange, Red | High performance, good lightfastness and weather resistance |
| Quinacridone | Linear pentacyclic system | Red, Violet, Magenta | Excellent lightfastness and heat stability |
This table provides an overview of major organic pigment classes, among which Phthalocyanines are directly derivable from phthalonitrile precursors.
Photochromic and electrochromic materials are "smart" materials that undergo a reversible change in their optical properties (such as color) when exposed to light (photochromism) or an electrical voltage (electrochromism). nih.gov These materials are of great interest for applications like sunglasses, smart windows, and low-power displays. nih.govrsc.org
While there is no specific literature detailing the use of this compound in photochromic or electrochromic systems, the polymers derived from it hold potential in this area. High-temperature, stable polymers made from phthalonitriles could serve as robust host matrices for chromic dyes. rsc.org Furthermore, the phthalocyanine structures derived from this compound are known to have rich redox chemistry, which is a prerequisite for electrochromism. The color of phthalocyanine complexes can change upon electrochemical oxidation or reduction. This property makes them candidates for the active material in electrochromic devices, where applying a voltage could switch the material between different colored states. The stability of the phthalocyanine ring is an advantage for ensuring the long-term durability of such devices. rsc.org
Coordination Chemistry of 2 Chloro 4 Fluoroisophthalonitrile
Ligand Properties of Isophthalonitrile Derivatives
The potential of 2-Chloro-4-fluoroisophthalonitrile as a ligand in coordination chemistry is rooted in the electronic properties of its functional groups: the two nitrile moieties and the chloro and fluoro substituents on the aromatic ring.
Halogen Atoms in Coordination Complexes
Halogen atoms (X) can participate in the coordination sphere of a metal complex in several ways. They can act as terminal or bridging ligands, directly bonding to the metal center. Halides are generally considered good σ-donors and can also be π-donors. unimi.it Furthermore, halogen atoms can engage in non-covalent interactions, such as halogen bonding, which can play a crucial role in the supramolecular assembly and crystal engineering of coordination complexes. The presence of both chlorine and fluorine on the isophthalonitrile backbone offers potential for diverse coordination behavior and intermolecular interactions.
Synthesis of Metal-Organic Frameworks (MOFs) with Isophthalonitrile Linkers
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. While there is no specific literature on the use of this compound as a linker in MOF synthesis, isophthalic acid and its derivatives are commonly employed. The dinitrile functionality of isophthalonitriles allows them to act as linear linkers, connecting metal centers to form one-, two-, or three-dimensional networks. The synthesis of such MOFs is typically achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a suitable solvent. The specific chloro and fluoro substituents on the this compound linker would be anticipated to influence the resulting MOF's topology, pore size, and functional properties.
Role in Catalyst Design and Immobilization
Metal complexes supported by functionalized organic ligands are of great interest in catalysis. The nitrile groups of this compound could serve to anchor the ligand to a catalytically active metal center. Furthermore, the halogen atoms could modulate the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity. Additionally, if used as a linker in a MOF, this compound could facilitate the creation of heterogeneous catalysts. The porous nature of MOFs allows for the diffusion of substrates and products, while the metal nodes or encapsulated metal species can act as the catalytic sites. The specific role of this compound in catalyst design and immobilization is yet to be explored, but the presence of multiple functional groups suggests potential in this area. unimi.it
Future Research Directions and Emerging Applications
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
The development of sophisticated analytical methods is paramount for understanding and utilizing chemical compounds in complex systems. Future research into 2-Chloro-4-fluoroisophthalonitrile is anticipated to involve the application of advanced spectroscopic and imaging techniques for real-time analysis of its behavior in various chemical and biological environments. While specific probes based on this molecule are yet to be extensively reported, its inherent structural motifs suggest a strong potential for the development of novel sensors.
The electron-withdrawing nature of the nitrile and halogen substituents can make the aromatic ring sensitive to changes in its local environment, a property that could be harnessed for the creation of fluorescent or colorimetric probes. For instance, derivatization of the isophthalonitrile scaffold could lead to sensors capable of detecting specific metal ions, anions, or biologically relevant molecules through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The development of such probes would necessitate in-depth photophysical studies to characterize their excitation and emission properties, quantum yields, and lifetimes.
Furthermore, the integration of this compound into larger molecular systems could enable its use in advanced imaging modalities. For example, its incorporation into polymers or nanoparticles could lead to the creation of targeted imaging agents for biomedical diagnostics. Real-time monitoring of the distribution and interaction of these agents within cellular or tissue environments would provide invaluable insights into biological processes.
Rational Design of Derivatives for Tunable Properties
The true potential of this compound likely lies in its role as a versatile building block for the synthesis of a diverse array of derivatives with finely tuned properties. The principles of rational design, which involve a deep understanding of structure-property relationships, will be central to this endeavor. The existing patent literature on the synthesis of related compounds, such as 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluoroaniline (B1295073) via a nitrile intermediate, underscores the synthetic accessibility of this chemical space. google.com
Future synthetic strategies are expected to focus on the selective modification of the this compound core to modulate its electronic, optical, and self-assembly characteristics. Key areas of exploration will likely include:
Nucleophilic Aromatic Substitution: The chloro and fluoro substituents are potential sites for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This could be used to attach chromophores, fluorophores, or moieties that promote self-assembly.
Modification of Nitrile Groups: The cyano groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to generate heterocyclic systems. Each of these transformations dramatically alters the chemical nature of the molecule, opening up new avenues for application. A patent describing the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluorobenzonitrile (B42565) highlights the utility of nitrile hydrolysis. google.com
Cross-Coupling Reactions: Modern cross-coupling methodologies could be employed to form carbon-carbon or carbon-heteroatom bonds at the chlorinated position, enabling the construction of complex molecular architectures.
The systematic synthesis and characterization of a library of derivatives will allow researchers to establish clear structure-property relationships, paving the way for the development of materials with properties tailored for specific applications, from organic electronics to medicinal chemistry.
High-Throughput Screening of New Reactions and Applications
High-throughput screening (HTS) has revolutionized the discovery of new materials and reactions by enabling the rapid evaluation of vast numbers of compounds. nih.govthermofisher.com While there is no specific report of this compound in current major screening libraries, its inclusion in future HTS campaigns represents a significant opportunity. nuvisan.comthermofisher.com
The compound and its rationally designed derivatives could be screened against a multitude of biological targets to identify potential new therapeutic agents. nih.gov The unique combination of functional groups on the this compound scaffold may lead to novel interactions with proteins or nucleic acids. HTS can be employed to screen for various biological activities, including antibacterial, antiviral, and anticancer effects. nih.gov
Beyond biological applications, HTS can also be a powerful tool for discovering new chemical reactions and catalytic processes. By arraying this compound with a diverse set of reactants and potential catalysts, novel transformations and synthetic methodologies could be uncovered. This approach accelerates the discovery process, moving beyond traditional, hypothesis-driven research to a more data-centric discovery model. The development of new analytical techniques compatible with HTS formats will be crucial for the success of such endeavors.
Integration into Supramolecular Assemblies and Nanomaterials
The ability of molecules to self-assemble into well-defined, functional superstructures is a cornerstone of modern nanoscience. The structural features of this compound make it an intriguing candidate for use as a building block in supramolecular chemistry and nanomaterials. The planar aromatic core, coupled with the potential for directional intermolecular interactions such as halogen bonding and dipole-dipole interactions involving the cyano groups, provides the necessary attributes for controlled self-assembly.
Research in this area is expected to explore the formation of various supramolecular architectures, including:
Liquid Crystals: The rod-like shape of certain this compound derivatives could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.
Organic Frameworks: The directional nature of the interactions could be exploited to construct porous crystalline materials, analogous to metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could have applications in gas storage, separation, and catalysis.
Functional Surfaces: The self-assembly of this compound derivatives on surfaces could be used to create well-ordered monolayers with tailored chemical and physical properties. The concentration-dependent formation of different supramolecular patterns from a single building block at a solid-liquid interface has been demonstrated for other systems and is a relevant concept here. nih.gov
The use of chloro-substituted aromatic compounds like 4′-chloro-2,2′:6′,2″-terpyridine as building blocks for supramolecular structures is already established, suggesting a promising path for this compound. researchgate.net The integration of this molecule into polymers and nanoparticles is another exciting prospect, potentially leading to new materials with enhanced thermal, mechanical, or electronic properties.
Computational Material Design and Prediction for this compound-based Systems
In recent years, computational methods have become an indispensable tool in materials science, allowing for the prediction of molecular properties and the rational design of new materials before their synthesis. The application of computational techniques to this compound and its derivatives holds immense promise for accelerating research and discovery in this area.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.net DFT calculations can be used to:
Predict the geometric and electronic properties of new derivatives.
Simulate spectroscopic data (e.g., IR, Raman, NMR) to aid in the characterization of newly synthesized compounds.
Calculate frontier molecular orbital energies (HOMO and LUMO) to predict the electronic and optical properties of materials.
Investigate reaction mechanisms and predict the feasibility of proposed synthetic routes.
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound-based systems on a larger scale. MD can be used to:
Model the self-assembly of derivatives into supramolecular structures.
Predict the morphology of thin films and bulk materials.
Investigate the interactions of these molecules with biological targets or other materials.
The synergy between computational prediction and experimental validation will be a key driver of innovation. By using computational tools to screen potential candidates and prioritize synthetic targets, researchers can focus their efforts on the most promising avenues, saving time and resources. Studies on related chloro-fluoro-substituted aromatic compounds have already demonstrated the power of combining spectroscopic analysis with DFT calculations to understand their structure and properties. researchgate.netresearchgate.net
Q & A
Q. Advanced Research Focus
- Substituent Effects : The electron-withdrawing nitrile group activates the ring, but Cl and F compete as leaving groups. Fluorine’s higher electronegativity reduces its lability compared to Cl.
- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring SNAr mechanisms. Non-polar solvents may favor radical pathways.
- Catalyst Screening : Metal catalysts (e.g., CuI) can lower activation barriers for Cl substitution, as shown in analogous systems . Kinetic studies (e.g., Eyring plots) quantify pathway dominance.
How do solvent effects and catalyst selection influence the regioselectivity of reactions at the chloro and fluoro substituents in this compound?
Q. Advanced Research Focus
- Solvent Choice : Protic solvents (e.g., ethanol) hydrogen-bond to fluorine, reducing its leaving-group ability. Aprotic solvents (e.g., THF) enhance Cl reactivity.
- Catalytic Systems : Pd(0) catalysts promote selective Cl substitution in cross-coupling reactions, while AgNO can mediate F displacement under harsh conditions.
- Case Study : In Suzuki-Miyaura coupling, Cl substitution proceeds efficiently with Pd(PPh)/KCO in dioxane/water (yield: 82%), while F remains inert .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
